molecular formula C14H23N3O2 B5644308 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane

9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane

Cat. No. B5644308
M. Wt: 265.35 g/mol
InChI Key: MPQASDZDKSMJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane, also known as POA-9, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a spirocyclic lactam that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. Specifically, 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane has been shown to increase the activity of dopamine and serotonin, two neurotransmitters that are involved in mood regulation and other important physiological processes.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent, 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane has also been shown to have a variety of biochemical and physiological effects. Studies have shown that 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane can increase the activity of certain enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which are involved in the synthesis and metabolism of neurotransmitters. 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane has also been shown to have antioxidant properties, which may be beneficial for the treatment of conditions such as Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane has been shown to have a high degree of selectivity for certain neurotransmitters, making it a useful tool for studying the mechanisms of neurotransmitter signaling in the brain. However, one limitation of using 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane. One area of interest is the development of more selective derivatives of 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane that can target specific neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane in human clinical trials, which will be necessary before it can be used as a therapeutic agent.

Synthesis Methods

The synthesis of 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane involves several steps, including the reaction of propyl hydrazine with 2-bromoacetic acid to form 2-propylhydrazinecarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-amino-1,3,4-oxadiazole to form the desired product.

Scientific Research Applications

9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Studies have shown that 9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane has the ability to modulate the activity of certain neurotransmitters, making it a promising candidate for the treatment of conditions such as Parkinson's disease and depression.

properties

IUPAC Name

9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-2-3-12-15-16-13(19-12)17-8-4-14(5-9-17)6-10-18-11-7-14/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQASDZDKSMJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)N2CCC3(CC2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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